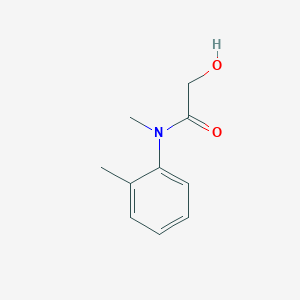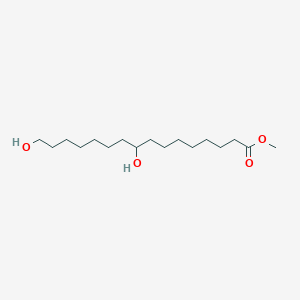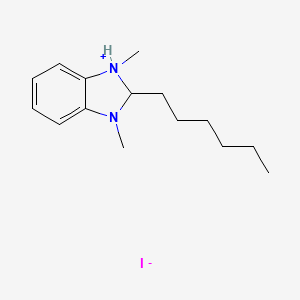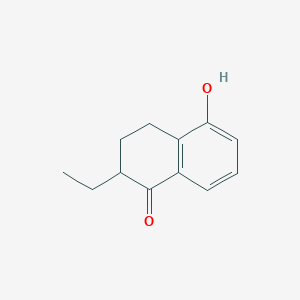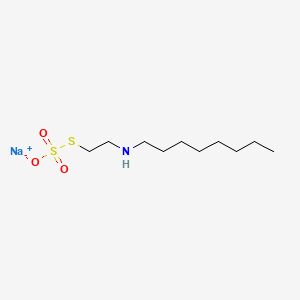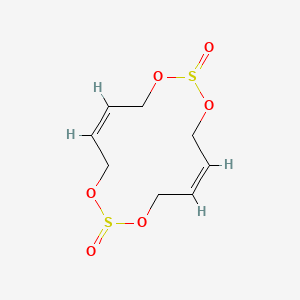
2-Butynylene sulfite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butynylene sulfite is an organosulfur compound with a unique structure that includes both a sulfite group and a butynylene group
Preparation Methods
The synthesis of 2-Butynylene sulfite typically involves the reaction of butynylene compounds with sulfite reagents. One common method is the reaction of butynylene glycol with sulfur trioxide or sulfur dioxide in the presence of a base. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
2-Butynylene sulfite undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonates or sulfates, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the sulfite group to a sulfide or thiol group.
Substitution: Nucleophilic substitution reactions can replace the sulfite group with other functional groups, such as halides or alkoxides. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like halide salts. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Butynylene sulfite has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfite esters and sulfonates.
Biology: This compound can be used to study the effects of sulfite groups on biological molecules and pathways.
Medicine: Research is ongoing into the potential use of this compound in drug development, particularly for its ability to modify proteins and other biomolecules.
Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 2-Butynylene sulfite involves its ability to interact with various molecular targets through its sulfite group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that can alter their function. The butynylene group can also participate in reactions, adding further complexity to the compound’s interactions.
Comparison with Similar Compounds
2-Butynylene sulfite can be compared with other sulfite-containing compounds, such as:
Sodium sulfite: A simple inorganic sulfite used in various industrial applications.
Dimethyl sulfite: An organic sulfite used as a reagent in organic synthesis.
Butynylene glycol: A related compound that lacks the sulfite group but shares the butynylene structure
Properties
CAS No. |
74039-55-7 |
|---|---|
Molecular Formula |
C8H12O6S2 |
Molecular Weight |
268.3 g/mol |
IUPAC Name |
(5Z,12Z)-1,3,8,10-tetraoxa-2λ4,9λ4-dithiacyclotetradeca-5,12-diene 2,9-dioxide |
InChI |
InChI=1S/C8H12O6S2/c9-15-11-5-1-2-6-12-16(10)14-8-4-3-7-13-15/h1-4H,5-8H2/b2-1-,4-3- |
InChI Key |
QNTDGNSZBZTPPR-LOKDLIDFSA-N |
Isomeric SMILES |
C/1OS(=O)OC/C=C\COS(=O)OC/C=C1 |
Canonical SMILES |
C1C=CCOS(=O)OCC=CCOS(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(3,4-Dimethylphenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride](/img/structure/B14446255.png)
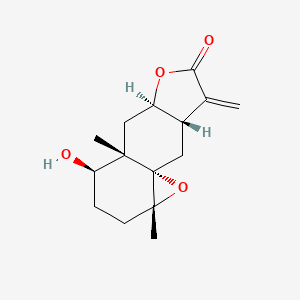

![9,10-Dipropyl-1,4-dioxaspiro[4.5]deca-7,9-diene-2,6-dione](/img/structure/B14446279.png)
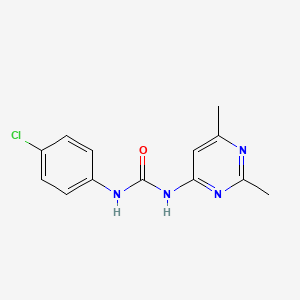
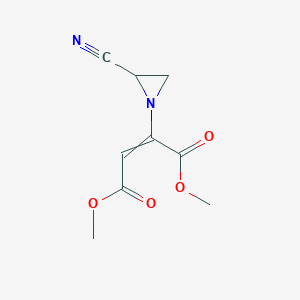
![[(Phenylphosphanediyl)di(propane-3,1-diyl)]bis(methylphosphane)](/img/structure/B14446294.png)
![7-Fluoro-3-hydrazinyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B14446300.png)
